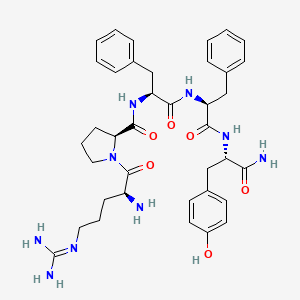
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of an ethyl and a methyl group attached to the nitrogen atom, along with a chloride ion. Piperidines are widely recognized for their applications in pharmaceuticals and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethyl chloride and methyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-Ethyl-1-methyl-piperidinium-4-one.
Reduction: Various reduced piperidine derivatives.
Substitution: Compounds with different substituents replacing the chloride ion.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-1-methyl-piperidinium iodide
- 1-Ethyl-1-methyl-pyrrolidinium bromide
- 1-Butyl-1-methyl-pyrrolidinium iodide
Uniqueness
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride is unique due to its specific substitution pattern and the presence of the chloride ion. This gives it distinct chemical and physical properties compared to other similar compounds, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H16ClNO |
|---|---|
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
1-ethyl-1-methylpiperidin-1-ium-4-one;chloride |
InChI |
InChI=1S/C8H16NO.ClH/c1-3-9(2)6-4-8(10)5-7-9;/h3-7H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JFLJQABDKFOYDP-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1(CCC(=O)CC1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-4,5-dihydro-4-oxo-7-(3-thienylmethyl)-3H-pyrrolo[3,2-d]pyrimidine-6-diazonium chloride](/img/structure/B8489488.png)

![2(1H)-Pyrimidinone, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B8489492.png)





![N-2-Thiabicyclo[2.2.1]heptan-3-ylidenehydroxylamine](/img/structure/B8489540.png)
![N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide](/img/structure/B8489565.png)

![tert-Butyl[(1S*,2S*,4R*)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B8489580.png)

